3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18053605
InChI: InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
SMILES:
Molecular Formula: C7H4BrClO5S
Molecular Weight: 315.53 g/mol

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC18053605

Molecular Formula: C7H4BrClO5S

Molecular Weight: 315.53 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid -

Specification

Molecular Formula C7H4BrClO5S
Molecular Weight 315.53 g/mol
IUPAC Name 3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Standard InChI Key SOAPDIPUNKYLFX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

The compound features a benzoic acid backbone with substituents at the 2-, 3-, and 5-positions:

  • 2-position: Hydroxyl group (-OH), contributing to acidity (pKa ≈ 2.8–3.1 for analogous salicylic acids) .

  • 3-position: Bromine atom, enhancing electrophilic substitution resistance.

  • 5-position: Chlorosulfonyl group (-SO₂Cl), a reactive site for nucleophilic displacement .

Molecular Formula: C₇H₄BrClO₅S
Molecular Weight: 315.53 g/mol.
IUPAC Name: 3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid.
SMILES: O=C(O)C1=CC(Br)=CC(=C1O)S(=O)(=O)Cl.

Table 1: Key Molecular Properties

PropertyValueSource
Melting Point237–241°C (decomposes)
logP (Octanol-Water)2.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

Industrial-scale synthesis involves sequential functionalization:

Bromination

  • Substrate: 5-(Chlorosulfonyl)-2-hydroxybenzoic acid.

  • Reagent: N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C .

  • Yield: 72–85% after purification via acetonitrile recrystallization .

  • Challenge: Minimizing dibromo byproducts (e.g., 3,5-dibromo derivatives) by controlling NBS stoichiometry (1.22 equiv) .

Chlorosulfonation

  • Reagent: Chlorosulfonic acid (ClSO₃H) at 80–100°C .

  • Mechanism: Electrophilic aromatic substitution, favored by electron-withdrawing groups.

  • Industrial Method: Continuous flow reactors enhance safety and scalability.

Table 2: Synthetic Conditions Comparison

StepReagentTemperatureYield
BrominationNBS in THF0–10°C85%
ChlorosulfonationClSO₃H80–100°C78%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, -COOH), 8.1 (s, 1H, ArH), 7.9 (s, 1H, ArH), 6.5 (s, 1H, -OH) .

  • ¹³C NMR: δ 170.1 (COOH), 152.3 (C-OH), 135.6 (C-Br), 128.4 (C-SO₂Cl) .

  • IR: 3250 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O) .

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .

  • Mass Spectrometry: [M-H]⁻ at m/z 314.9, isotopic pattern confirms Br/Cl .

Physicochemical Properties

  • Solubility: Sparingly soluble in water (0.12 g/L at 25°C), soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Hydrolyzes in aqueous media to 3-bromo-5-sulfo-2-hydroxybenzoic acid; storage at -20°C under inert gas recommended .

  • Reactivity: Chlorosulfonyl group undergoes nucleophilic substitution with amines/thiols, enabling sulfonamide/sulfide derivatives .

Applications in Pharmaceutical Chemistry

Intermediate for SGLT2 Inhibitors

  • Role: Precursor to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in antidiabetic drugs .

  • Case Study: Scalable synthesis (70 kg/batch) achieved via diazotization-Sandmeyer reaction (92% yield) .

Anti-inflammatory Derivatives

  • Analog Development: LX007 (4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid) shows microglial inhibition (IC₅₀ = 3.2 μM) .

Table 3: Biomedical Applications of Derivatives

DerivativeTargetActivity
LX007Microglial TNF-α78% inhibition
SGLT2 IntermediateGlucose uptakeEC₅₀ = 0.8 nM

Comparative Analysis with Structural Analogs

3-Bromo-5-chloro-2-hydroxybenzoic Acid (CAS 4068-58-0)

  • Differences: Lacks chlorosulfonyl group; reduced electrophilicity .

  • Toxicity: Lower acute toxicity (LD₅₀ = 480 mg/kg, rat oral) .

5-Chlorosulfonyl-2-hydroxybenzoic Acid (CAS 17243-13-9)

  • Reactivity: Higher sulfonation potential due to absence of bromine .

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